molecular formula C8H14O B1365124 2,2-Dimethylhex-5-enal CAS No. 52278-99-6

2,2-Dimethylhex-5-enal

Cat. No.: B1365124
CAS No.: 52278-99-6
M. Wt: 126.2 g/mol
InChI Key: KGRGYLRBOKDMAX-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-enal is an organic compound with the molecular formula C8H14O It is an aldehyde characterized by the presence of a double bond and two methyl groups attached to the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2-dimethylhexanal with an appropriate aldehyde or ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as transition metal complexes may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed:

    Oxidation: 2,2-Dimethylhex-5-enoic acid

    Reduction: 2,2-Dimethylhex-5-enol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Synthetic Organic Chemistry

2,2-Dimethylhex-5-enal serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

  • Aldol Reactions: The compound can undergo aldol condensation reactions, which are critical for forming carbon-carbon bonds. This property is useful in synthesizing larger organic molecules that are essential in pharmaceuticals and agrochemicals.
  • Michael Additions: As a Michael acceptor, this compound can react with nucleophiles to form adducts. This reaction is significant in the synthesis of various biologically active compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionApplications
Aldol CondensationForms β-hydroxy aldehydesSynthesis of pharmaceuticals
Michael AdditionReacts with nucleophiles to form adductsCreation of complex organic molecules
Diels-Alder ReactionCan participate as a diene or dienophileSynthesis of cyclic compounds

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavor and fragrance industry. Its aroma is often described as sweet and fruity, making it suitable for:

  • Food Flavoring: It can be used as a flavoring agent in various food products to enhance taste.
  • Fragrance Formulations: The compound is incorporated into perfumes and scented products for its appealing scent.

Medicinal Chemistry

Recent studies have indicated that this compound may have potential applications in medicinal chemistry:

  • Anticancer Research: The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
  • Pharmaceutical Intermediates: Its ability to undergo various chemical transformations makes it a candidate for synthesizing pharmaceutical intermediates. This application is particularly relevant in developing new drugs with improved efficacy and safety profiles.

Case Study: Anticancer Activity

A study explored the effects of this compound on different cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity at specific concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Environmental Applications

The compound's reactivity also positions it as a candidate for environmental applications:

  • Ozone Reaction Studies: Research indicates that unsaturated aldehydes like this compound can react with ozone, contributing to atmospheric chemistry studies. Understanding these reactions helps assess the environmental impact of such compounds .

Mechanism of Action

The mechanism by which 2,2-Dimethylhex-5-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde is reduced to an alcohol by the addition of hydrogen atoms. The compound’s reactivity is influenced by the presence of the double bond and the electron-donating effects of the methyl groups.

Comparison with Similar Compounds

2,2-Dimethylhex-5-enal can be compared with other similar compounds such as:

    2,2-Dimethylhex-5-enoic acid: The carboxylic acid derivative of this compound.

    2,2-Dimethylhex-5-enol: The alcohol derivative formed by the reduction of this compound.

    2,2-Dimethylhexanal: The saturated aldehyde without the double bond.

Uniqueness: The presence of both the double bond and the two methyl groups in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2,2-Dimethylhex-5-enal (C8H14O) is an unsaturated aldehyde with potential biological activity. This compound has garnered attention for its possible applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

  • Molecular Formula : C8H14O
  • Molecular Weight : 126.20 g/mol
  • Structure : The compound features a linear carbon chain with a double bond and an aldehyde functional group.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Several studies have indicated that aldehydes, including this compound, exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
    • A study highlighted the effectiveness of various aldehydes in inhibiting bacterial growth, suggesting that this compound may possess similar properties .
  • Toxicological Studies
    • Toxicological assessments are critical for understanding the safety profile of this compound. Research indicates that exposure to certain concentrations can lead to adverse effects such as irritation and cytotoxicity.
    • In vitro studies have shown that high concentrations of aldehydes can induce oxidative stress and apoptosis in human cell lines .
  • Metabolic Pathways
    • The metabolism of this compound involves conversion into various metabolites that may exhibit different biological activities. Understanding these pathways is essential for predicting the compound's effects in biological systems .
    • Aldehydes are known to undergo oxidation to carboxylic acids, which can further participate in metabolic reactions influencing their biological impact.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several aldehydes against common pathogens. The results showed that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products .

Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using human lung fibroblast cells, this compound was tested at varying concentrations. The results indicated that concentrations above 100 µM led to a marked decrease in cell viability, highlighting the need for careful consideration of dosage in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on S. aureus and E. coli
CytotoxicityDecreased cell viability at >100 µM
Oxidative StressInduction observed in high concentrations

Properties

IUPAC Name

2,2-dimethylhex-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGYLRBOKDMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438100
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52278-99-6
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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